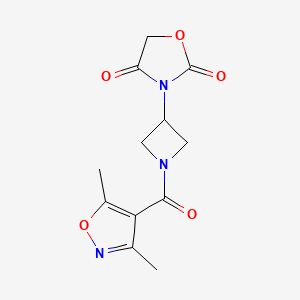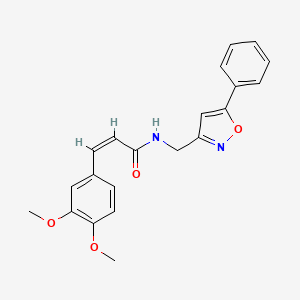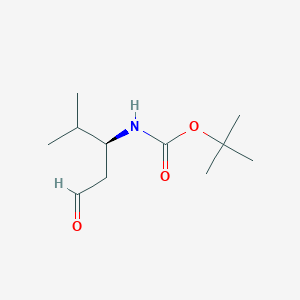
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(3,5-Dimethylisoxazole-4-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H13N3O5 and its molecular weight is 279.252. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Studies and Synthesis Applications
Mechanistic Insights into NH-Acidic Heterocycles Reactions : The synthesis and mechanistic investigation of related compounds provide valuable insights into the reactions involving NH-acidic heterocycles. Through 15N-labeling studies, researchers have elucidated reaction mechanisms and proposed new pathways for the formation of complex heterocyclic structures, highlighting the compound's utility in understanding chemical reactivity and interaction (Ametamey, Hollenstein, & Heimgartner, 1988).
Hypoglycemic Agents Synthesis : In the search for new therapeutic agents, derivatives of oxazolidine-2,4-diones have been identified as potent hypoglycemic agents, showcasing the compound's relevance in medicinal chemistry. The incorporation of specific structural elements, such as benzofuran, has been shown to significantly enhance biological activity, pointing towards its potential in drug development (Dow et al., 1991).
Flash Vacuum Pyrolysis Applications : The compound has been explored in flash vacuum pyrolysis processes, leading to the formation of valuable intermediates and products. This research sheds light on its utility in generating aziridinones and exploring novel rearrangement and fragmentation pathways, further emphasizing its versatility in organic synthesis (Aitken & Thomas, 2002).
Photoisomerization Studies : The study of 3,5-dimethylisoxazole and its photoisomerization to oxazole derivatives provides a fascinating glimpse into the photochemical behavior of related compounds. Capturing and characterizing elusive intermediates, such as nitrile ylides, this research underscores the compound's significance in understanding photochemical reactions and their potential applications (Nunes, Reva, & Fausto, 2013).
Catalyst-Free Synthesis Utilizing CO2 : Innovations in sustainable chemistry have led to the development of catalyst-free synthesis methods involving CO2 fixation to create valuable oxazolidinones. This approach, which bypasses the inertness of aziridine/CO2 systems under ambient conditions, highlights the compound's role in green chemistry and sustainable synthesis strategies (Bresciani et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is BRD4 , a protein that plays a crucial role in cancer therapy . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
The compound interacts with BRD4, inhibiting its activity. Notably, a derivative of the compound, DDT26, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The compound’s interaction with BRD4 affects cellular DNA damage repair mechanisms . It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The compound demonstrates significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Eigenschaften
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-6-10(7(2)20-13-6)11(17)14-3-8(4-14)15-9(16)5-19-12(15)18/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMURPMDNLPUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline](/img/structure/B2928583.png)


![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)

![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2928599.png)

![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)

